molecular formula C13H14N2O3 B1359888 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 1119452-72-0

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B1359888
CAS No.: 1119452-72-0
M. Wt: 246.26 g/mol
InChI Key: MBIYSPGKWLJPCI-UHFFFAOYSA-N
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Description

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

One common method involves the reaction of a suitable nitrile oxide with a benzoic acid derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Chemical Reactions Analysis

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIYSPGKWLJPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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